2-[1-(adamantane-1-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole
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Overview
Description
2-[1-(adamantane-1-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole is a complex organic compound that features a unique combination of adamantane, azetidine, and triazole moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(adamantane-1-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole typically involves multiple steps, starting with the preparation of adamantane derivatives. One common method involves the radical functionalization of adamantane to introduce the carbonyl group . The azetidine ring is then formed through cyclization reactions, often using azetidinone intermediates . Finally, the triazole ring is introduced via a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors for cycloaddition reactions and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-[1-(adamantane-1-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to introduce additional functional groups.
Reduction: The carbonyl group can be reduced to form alcohols or other derivatives.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the adamantane moiety can yield adamantanone derivatives, while reduction of the carbonyl group can produce adamantane alcohols .
Scientific Research Applications
2-[1-(adamantane-1-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antibacterial and antiviral agent.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 2-[1-(adamantane-1-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole involves its interaction with specific molecular targets. The adamantane moiety enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The azetidine and triazole rings can interact with various enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-[1-(adamantane-1-carbonyl)azetidin-3-yl]pyrazin-2-amine: Similar structure but with a pyrazine ring instead of a triazole ring.
2-[1-(tert-Butoxycarbonyl)azetidin-3-yl]acetic Acid: Contains an azetidine ring but with different functional groups.
Uniqueness
2-[1-(adamantane-1-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole is unique due to its combination of adamantane, azetidine, and triazole moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
IUPAC Name |
1-adamantyl-[3-(triazol-2-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O/c21-15(19-9-14(10-19)20-17-1-2-18-20)16-6-11-3-12(7-16)5-13(4-11)8-16/h1-2,11-14H,3-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEYRJKCSMDRWBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)N4CC(C4)N5N=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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